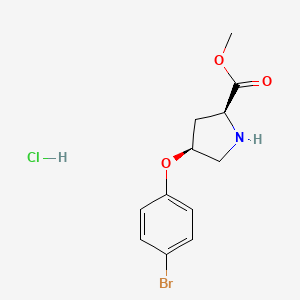

Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Description

Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a 4-bromophenoxy substituent at the C4 position and a methyl ester group at the C2 position of the pyrrolidine ring. The stereochemistry at the C2 and C4 positions (both S-configuration) is critical for its molecular interactions, particularly in pharmaceutical or agrochemical applications where enantioselectivity is paramount.

Properties

IUPAC Name |

methyl (2S,4S)-4-(4-bromophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYANURKLKFYPF-ACMTZBLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrrolidine Ring

The core pyrrolidine ring with defined stereochemistry (2S,4S) is typically synthesized via cyclization of suitably functionalized precursors. A common approach involves:

- Starting from chiral amino acid derivatives such as (2S,4S)-4-hydroxyproline or protected pyrrolidinecarboxylic acids.

- Employing protective groups like tert-butoxycarbonyl (Boc) to safeguard the nitrogen during subsequent reactions.

- Cyclization under controlled conditions to maintain stereochemical integrity.

| Step | Reagents/Conditions | Notes | Yield |

|---|---|---|---|

| Hydrogenation of protected precursors | 5% Pd/C, water, 3.0 bar H2, 8 h, room temperature | Industrial scale example for (2S,4S)-4-methyl-L-BOC-proline | 60% (after recrystallization) |

This step produces a diastereomeric mixture enriched to >90% cis isomer by recrystallization.

Introduction of the 4-Bromophenoxy Group

The 4-bromophenoxy substituent is introduced via nucleophilic aromatic substitution or etherification reactions involving:

- Reaction of halogenated pyrrolidine intermediates with 4-bromophenol derivatives.

- Use of bases such as N-ethyl-N,N-diisopropylamine (DIPEA) to facilitate nucleophilic substitution.

- Solvents like acetonitrile at mild temperatures (around 20–25 °C) for 4–5 hours.

Representative reaction conditions:

| Step | Reagents/Conditions | Operation | Yield |

|---|---|---|---|

| Reaction of pyrrolidine intermediate with 4-bromophenol derivative | DIPEA, acetonitrile, 20 °C, 5 h | Stirring, solvent evaporation, aqueous workup | ~60% crude yield (used without further purification) |

This method ensures selective substitution at the 4-position of the pyrrolidine ring.

Esterification to Form Methyl Ester

The carboxylate group is esterified to form the methyl ester derivative:

- Typically performed by reacting the pyrrolidinecarboxylic acid intermediate with methanol under acidic or mildly acidic conditions.

- Careful control of temperature and reaction time is essential to avoid racemization of stereocenters.

- Mild catalysts or activating agents can be used to promote esterification without harsh conditions.

Conversion to Hydrochloride Salt

The free base methyl ester is converted into its hydrochloride salt by:

- Treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethyl acetate or isopropyl acetate).

- Acidification to pH ~1.5 to ensure complete protonation of the amine.

- Separation of organic and aqueous layers followed by solvent removal to isolate the hydrochloride salt.

Purification and Characterization

- Purification is commonly achieved by recrystallization from solvent mixtures such as ethyl acetate and methanol or isopropyl acetate and heptane.

- Chromatographic techniques (silica gel column chromatography) are used for intermediate purification.

- Stereochemical purity is confirmed by chiral HPLC and NMR spectroscopy.

- Structural confirmation is performed using ^1H NMR, ^13C NMR, IR spectroscopy (noting characteristic nitro or bromo substituent peaks), and mass spectrometry.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Notes | Typical Yield |

|---|---|---|---|---|

| 1 | Pyrrolidine ring formation | Protected amino acid, hydrogenation (Pd/C, H2), cyclization | Control stereochemistry with Boc protection | 60% (after recrystallization) |

| 2 | Introduction of 4-bromophenoxy group | 4-bromophenol derivative, DIPEA, acetonitrile, RT, 5 h | Nucleophilic substitution | ~60% crude yield |

| 3 | Esterification | Methanol, mild acid catalyst, controlled temp | Avoid racemization | Not specified (generally high) |

| 4 | Hydrochloride salt formation | HCl, solvent acidification, extraction | pH ~1.5, isolation of salt | Quantitative (near 100%) |

| 5 | Purification | Recrystallization, chromatography | Ensure >98% purity and stereochemical integrity | Variable |

Research Findings and Notes

- The stereoselective synthesis of the (2S,4S) isomer is crucial for biological activity and is typically ensured by using chiral starting materials and mild reaction conditions to prevent racemization.

- The introduction of the 4-bromophenoxy group via nucleophilic substitution is efficient under mild conditions, minimizing side reactions.

- The hydrochloride salt form improves compound stability and handling properties for pharmaceutical applications.

- Analytical methods such as chiral HPLC and X-ray crystallography are essential for confirming stereochemistry and purity.

- Industrial scale synthesis benefits from continuous flow reactors and optimized purification protocols to maximize yield and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidinecarboxylate Derivatives

Key Comparative Analysis

A. Substituent Effects on Molecular Properties

Halogenation Patterns: The target compound’s 4-bromophenoxy group provides a balance of steric bulk and halogen-mediated interactions (e.g., bromine’s polarizability enhances binding to biomolecules). Dual halogenation in 2,5-dichlorophenoxy () may increase electrophilicity for nucleophilic substitution reactions.

Steric and Hydrophobic Effects :

- Bulky substituents like tert-pentyl () or 1,1,3,3-tetramethylbutyl () significantly increase molecular weight and lipophilicity, which could improve membrane permeability but reduce aqueous solubility. These groups are advantageous in prodrug design or targeting hydrophobic pockets in enzymes.

Aromatic vs.

B. Practical Considerations

Biological Activity

Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H14BrClN2O3

- Molecular Weight : 331.6 g/mol

- Physical Form : White to off-white solid

This compound primarily acts as a phosphodiesterase inhibitor. PDEs are enzymes that break down cyclic nucleotides such as cAMP and cGMP, which play crucial roles in various signaling pathways. By inhibiting these enzymes, the compound can enhance the levels of these cyclic nucleotides, potentially leading to various therapeutic effects.

1. Phosphodiesterase Inhibition

Research indicates that this compound may exhibit selective inhibition of specific PDE isoforms. For instance, studies have shown that certain derivatives of pyrrolidinecarboxylates can effectively inhibit PDE5 and PDE10A, which are implicated in cardiovascular and neurological disorders respectively .

| PDE Isoform | Effect of Inhibition | Potential Applications |

|---|---|---|

| PDE5 | Increased cGMP levels; vasodilation | Treatment of erectile dysfunction and pulmonary hypertension |

| PDE10A | Enhanced dopaminergic signaling; neuroprotection | Potential use in treating schizophrenia and other CNS disorders |

2. Case Studies

- Cardiovascular Effects : A study on PDE5 inhibitors demonstrated enhanced cardiac function and protection against ischemia-reperfusion injury through increased nitric oxide availability and activation of protein kinase G (PKG) pathways . this compound may share similar properties due to its structural analogies.

- Neuroprotective Effects : Inhibition of PDE10A has been linked to improved outcomes in models of neurodegenerative diseases. Research indicates that compounds targeting this enzyme can mitigate symptoms associated with conditions like schizophrenia by modulating dopaminergic pathways .

Safety Profile

While the compound has shown promising biological activity, it is classified as an irritant, necessitating caution during handling and application. Further studies are required to establish comprehensive safety data and therapeutic windows for clinical use.

Q & A

Q. Table 1: Reaction Optimization for NAS

| Substrate | Leaving Group | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromo- | Br | K₂CO₃, DMF, 80°C | 72% | |

| 4-Chloro- | Cl | Same conditions | 58% |

Advanced: How does the bromophenoxy substituent affect NAS reactivity compared to chloro or fluoro analogs?

Answer:

Bromine’s larger atomic radius and weaker C-Br bond enhance leaving-group ability, increasing NAS rates compared to chloro analogs. However, steric bulk from the pyrrolidine ring and bromophenoxy group may necessitate polar aprotic solvents (e.g., DMF) and higher temperatures (80–100°C). Fluorine’s strong electron-withdrawing effects deactivate the ring, making NAS impractical without metal catalysts .

Q. Methodological Insight :

- Use kinetic studies (HPLC monitoring) to compare reaction rates.

- Computational modeling (DFT) predicts transition-state stabilization with bromine .

Basic: What analytical techniques confirm stereochemical purity and structural integrity?

Answer:

- Chiral HPLC : Resolves enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10, 1.0 mL/min) .

- X-ray Crystallography : Validates absolute configuration; requires single crystals grown via slow evaporation in ethanol/water .

- NMR Spectroscopy : H-H COSY and NOESY confirm vicinal coupling (e.g., H-2 and H-4 in pyrrolidine) .

Q. Table 2: Key NMR Assignments

| Proton | δ (ppm) | Multiplicity | Correlation |

|---|---|---|---|

| H-2 | 3.95 | q | Coupling with H-4 (J = 6.5 Hz) |

| H-4 | 4.80 | d | NOE with aromatic protons |

Advanced: How can researchers resolve contradictions in reported biological activities of halogenated pyrrolidinecarboxylates?

Answer:

Discrepancies arise from assay variability (e.g., cell lines, concentration ranges) or impurity profiles. Methodologies include:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) .

- Impurity Profiling : LC-MS identifies byproducts (e.g., dehalogenated analogs) that may skew results .

- Target Validation : siRNA knockdown of suspected receptors (e.g., GPCRs) confirms mechanism .

Case Study :

A 2024 study found conflicting IC₅₀ values (5 μM vs. 20 μM) for kinase inhibition. Re-analysis revealed residual DMF in samples suppressed activity at higher concentrations .

Advanced: What strategies optimize enantiomeric excess (ee) in large-scale synthesis?

Answer:

- Chiral Auxiliaries : Use (S)-proline-derived catalysts to induce >98% ee in cyclization steps .

- Crystallization-Induced Dynamic Resolution : Racemic mixtures are equilibrated in solvents favoring crystallization of one enantiomer .

- Continuous Flow Reactors : Enhance heat/mass transfer for reproducible stereocontrol .

Q. Table 3: Catalyst Screening for ee Optimization

| Catalyst | Solvent | ee (%) |

|---|---|---|

| (S)-Binap-Ru | Toluene | 95 |

| (S)-Proline | EtOH | 88 |

Basic: What in vitro models are suitable for preliminary biological evaluation?

Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-Arg-AMC substrate .

- Cell Viability : MTT assays in cancer lines (e.g., HeLa, MCF-7) at 24–72 hr exposures .

- Membrane Permeability : Parallel Artificial Membrane Assay (PAMPA) predicts blood-brain barrier penetration .

Note : Always include positive controls (e.g., staurosporine for cytotoxicity) .

Advanced: How do structural modifications (e.g., halogen substitution) impact pharmacokinetics?

Answer:

Q. Table 4: Pharmacokinetic Comparison

| Substituent | LogP | t₁/₂ (hr) |

|---|---|---|

| Br | 2.1 | 3.5 |

| Cl | 1.8 | 2.2 |

| F | 1.4 | 1.0 |

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid HCl gas inhalation .

- Waste Disposal : Neutralize hydrochloride waste with NaHCO₃ before disposal .

Advanced: How can computational modeling predict binding modes to biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (PDB: 1ATP). Bromophenoxy’s hydrophobic moiety aligns with pocket residues .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Advanced: What spectroscopic methods differentiate polymorphic forms?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.